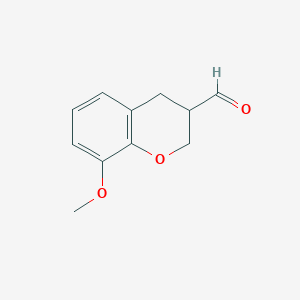

8-Methoxychromane-3-carbaldehyde

Description

Properties

IUPAC Name |

8-methoxy-3,4-dihydro-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-4,6,8H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDJBIYYSNNTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Potential therapeutic targets of 8-Methoxychromane-3-carbaldehyde

An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Methoxychromane-3-carbaldehyde

Abstract

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] This guide focuses on 8-Methoxychromane-3-carbaldehyde, a specific derivative whose direct biological activities are not yet extensively characterized. By dissecting the molecule into its core components—the chromane ring, the methoxy substituent, and the carbaldehyde group—and analyzing structure-activity relationships from closely related analogs, we can logically extrapolate and propose a series of high-potential therapeutic targets. This whitepaper provides a comprehensive exploration of these targets across oncology, neurodegenerative disorders, and inflammatory diseases, and furnishes detailed experimental workflows for their validation.

Introduction: The Chromane Scaffold as a Versatile Pharmacophore

Chromane-based structures are ubiquitous in biologically active compounds, valued for their rigid conformation and synthetic tractability.[1][2] This allows for precise spatial orientation of functional groups, making them ideal for targeted drug design. While direct research on 8-Methoxychromane-3-carbaldehyde is limited, the broader class of chromane, chromene, and chromone derivatives has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective properties.[3][4] This guide will therefore build a predictive framework to identify and validate the most promising therapeutic avenues for this specific molecule.

Potential Therapeutic Area: Oncology

The deregulation of cellular metabolism and signaling is a hallmark of cancer. Several key enzymes and pathways targeted by known chromane derivatives represent logical starting points for investigation.

Target: Acetyl-CoA Carboxylases (ACC1 & ACC2)

Rationale: Acetyl-CoA carboxylases (ACCs) are rate-limiting enzymes in de novo lipogenesis, a process frequently upregulated in cancer cells to support rapid proliferation and membrane synthesis.[5] Inhibition of ACCs can thus lead to cancer cell starvation and death. A study on novel chroman derivatives identified a potent dual ACC1/ACC2 inhibitor, compound 4s, which exhibited significant anti-proliferation activity against several cancer cell lines, including lung (A549, H1975), colon (HCT116), and gastric (H7901) cancers.[5] This establishes a strong precedent for the chromane scaffold in targeting metabolic pathways in oncology.

Target: Sirtuin 2 (Sirt2)

Rationale: Sirt2 is a cytosolic deacetylase that plays a complex role in tumorigenesis by targeting both tumor suppressors and oncogenes, including α-tubulin and p53.[2][3] Chroman-4-one derivatives have been successfully developed as selective Sirt2 inhibitors.[3] Mechanistically, Sirt2 inhibition prevents the deacetylation of p53, leading to an accumulation of acetylated p53 (Ac-p53). This enhances the transcriptional activity of p53, promoting apoptosis in cancer cells.[2]

Proposed Signaling Pathway: Sirt2 Inhibition

Caption: Sirt2 inhibition by a chromane derivative enhances p53 acetylation and promotes apoptosis.

Potential Therapeutic Area: Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss and often involve oxidative stress and enzymatic dysregulation.[6] The chromane scaffold has been explored extensively in this context.[1]

Target: Cholinesterases (AChE & BuChE)

Rationale: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease by increasing acetylcholine levels in the brain.[7] Chromanone scaffolds have been reported to effectively inhibit these enzymes, particularly BuChE.[1] Kinetic studies have shown them to be mixed-type inhibitors, suggesting binding to both the active and peripheral anionic sites of the enzyme.[1]

Target: Monoamine Oxidase B (MAO-B)

Rationale: MAO-B is responsible for the degradation of dopamine, and its inhibition is a key therapeutic strategy in Parkinson's disease. While some chromane derivatives have shown only moderate activity against MAO-B[1], related 8-hydroxyquinoline structures have been developed into potent and selective MAO-B inhibitors.[7][8] The presence of the aldehyde group on the chromane ring could offer a unique interaction point within the enzyme's active site.

The Aldehyde Conundrum: Aldehyde Load vs. Therapeutic Handle

A high "aldehyde load" from sources like lipid peroxidation is associated with neurotoxicity and is a feature of many neurodegenerative diseases.[9] This suggests that an aldehyde-containing compound could potentially be detrimental. However, this functional group can also be viewed as a reactive handle for covalent modification or for forming Schiff base intermediates with amine residues in a target protein's active site. This dual nature necessitates careful evaluation of neurotoxicity alongside efficacy. A potential therapeutic strategy could involve targeting aldehyde dehydrogenases (ALDHs) to manage overall aldehyde levels.[10]

Potential Therapeutic Area: Inflammatory Diseases

Chronic inflammation underlies numerous diseases. Chromene derivatives have been noted for their anti-inflammatory activities, suggesting that the chromane core is a viable scaffold for developing anti-inflammatory agents.[4]

Target: NF-κB and Pro-Inflammatory Cytokines

Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11] The anti-inflammatory effects of many natural products, including those with structures related to chromane, are mediated through the inhibition of the NF-κB pathway.[11][12] Derivatives of 8-methoxy-purine-2,6-dione have been shown to exert their anti-inflammatory effect by reducing TNF-α levels.[13]

Proposed Signaling Pathway: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB pathway by targeting upstream kinases like IKK.

Experimental Validation: A Step-by-Step Workflow

Validating the therapeutic potential of 8-Methoxychromane-3-carbaldehyde requires a systematic, multi-tiered approach.

General Experimental Workflow

Caption: A generalized workflow for drug discovery from initial screening to preclinical studies.

Protocol: Cell Viability Screening (MTT Assay)

-

Cell Plating: Seed cancer cell lines (e.g., A549, HCT116), neuronal cells (e.g., SH-SY5Y), or immune cells (e.g., RAW 264.7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 8-Methoxychromane-3-carbaldehyde (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Causality: The MTT assay is chosen as a robust, cost-effective primary screen to assess the compound's effect on cell metabolic activity, which is a proxy for viability. A dose-dependent decrease in viability indicates potential cytotoxic or cytostatic effects, justifying progression to more specific mechanism-of-action studies.

Protocol: In Vitro Sirt2 Inhibition Assay

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Use a commercially available fluorogenic Sirt2 substrate and recombinant human Sirt2 enzyme.

-

Reaction Setup: In a 96-well black plate, add the reaction buffer, the fluorogenic substrate, and varying concentrations of 8-Methoxychromane-3-carbaldehyde.

-

Enzyme Initiation: Initiate the reaction by adding NAD⁺ followed immediately by the Sirt2 enzyme. A "no enzyme" control should be included.

-

Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

-

Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a peptidase that releases the fluorophore from the deacetylated substrate. Incubate for 15 minutes.

-

Data Acquisition: Measure fluorescence (e.g., Ex/Em = 360/460 nm) using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Causality: This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of Sirt2. It isolates the target from other cellular processes, providing direct evidence of target engagement. This is a critical step to confirm that cellular effects are mediated through the intended target.

Data Summary Table

The following table outlines the proposed targets and the rationale for their investigation.

| Therapeutic Area | Potential Target | Rationale & Key Supporting Evidence |

| Oncology | Acetyl-CoA Carboxylases (ACC1/ACC2) | Chroman derivatives show potent anti-proliferative activity via ACC inhibition.[5] |

| Sirtuin 2 (Sirt2) | Chroman-4-ones are selective Sirt2 inhibitors that promote p53-mediated apoptosis.[2][3] | |

| Neurodegeneration | Butyrylcholinesterase (BuChE) | Chromane derivatives demonstrate good inhibitory activity against BuChE.[1] |

| Monoamine Oxidase B (MAO-B) | Related quinoline structures are potent MAO-B inhibitors; a plausible target for the chromane core.[7][8] | |

| Inflammation | NF-κB Pathway | Related heterocyclic compounds reduce inflammation by inhibiting NF-κB signaling and TNF-α production.[11][12][13] |

Conclusion and Future Directions

While 8-Methoxychromane-3-carbaldehyde remains an understudied molecule, a robust, evidence-based framework suggests its potential as a therapeutic agent. The most promising targets for initial investigation are Sirt2 and ACC in oncology , BuChE in neurodegeneration , and the NF-κB pathway in inflammation . The presence of the aldehyde moiety presents both a challenge due to potential toxicity and an opportunity for novel covalent interactions, which must be carefully investigated.

Future work should prioritize a broad primary screening campaign followed by focused biochemical and cellular assays on the identified targets. Successful in vitro validation should be followed by medicinal chemistry efforts to optimize potency and selectivity, alongside in vivo studies to establish efficacy and a favorable safety profile. This systematic approach will be crucial to unlocking the full therapeutic potential of this promising chromane derivative.

References

- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). Google Scholar.

- Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prost

- Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. (2020). PubMed.

- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv

- An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development. (N/A). Benchchem.

- 8-Methoxy-2H-chromene-3-carbaldehyde. (N/A). PMC - NIH.

- 8-Methoxy-2H-chromene-3-carbaldehyde AldrichCPR. (N/A). Sigma-Aldrich.

- ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. (2016). PubMed.

- Scientists Discover New Molecule That Kills Hard-to-Tre

- Synthesis, crystal structures, biological activities and fluorescence studies of transition metal complexes with 3-carbaldehyde chromone thiosemicarbazone. (2010). PubMed.

- Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymeriz

- Neurodegeneration and aldehyde load: from concept to therapeutics. (N/A). PMC.

- Exploring Common Therapeutic Targets for Neurodegenerative Disorders Using Transcriptome Study. (2021). Frontiers.

- Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Allevi

- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes.

- Aldehyde Dehydrogenases as Promising Targets for Treating Toxic Aldehyde-related Diseases. (2024). Current Medicinal Chemistry.

- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener

- Neurodegeneration — Brain Chemistry Labs The Institute for EthnoMedicine. (N/A). Brain Chemistry Labs The Institute for EthnoMedicine.

- Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 P

- Formaldehyde surrogates in multicomponent reactions. (2025). Beilstein Journals.

- Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review. (2025). MDPI.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI.

- Anti-Inflammatory Effects of Phytochemical Components of Clinacanthus nutans. (2022). MDPI.

- Synthesis and Biological Activity of 8-Benzylidenehydrazino-3-Methyl-7-β-Methoxyethylxanthines. (2025).

- Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. (2015). N/A.

- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (N/A). PMC.

- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener

- Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. (N/A). Semantic Scholar.

Sources

- 1. dspace.uevora.pt [dspace.uevora.pt]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Making sure you're not a bot! [gupea.ub.gu.se]

- 4. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neuroscirn.org [neuroscirn.org]

- 7. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unipv.it [iris.unipv.it]

- 9. Neurodegeneration and aldehyde load: from concept to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldehyde Dehydrogenases as Promising Targets for Treating Toxic Aldehyde-related Diseases - Chen - Current Medicinal Chemistry [rjraap.com]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory Effects of Phytochemical Components of Clinacanthus nutans [mdpi.com]

- 13. ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 8-Methoxychromane-3-carbaldehyde in various lab solvents

Initiating Data Collection

I'm starting with focused Google searches to get data on 8-Methoxychromane-3-carbaldehyde. I'm prioritizing its chemical properties, structure, and current research or applications, intending to build a solid foundation of knowledge.

Refining Research Approach

I'm now expanding my Google searches. I'm focusing on solubility data for similar organic compounds and standard lab protocols for solubility determination. I'm paying close attention to techniques like gravimetric analysis, UV-Vis, and HPLC. I am also investigating common organic solvents. Now I'm structuring a technical guide, starting with an introduction and then the methodology to explain my experimental approach.

Developing Experimental Protocol

I'm now focusing on devising a detailed experimental protocol. I will incorporate preparation of saturated solutions, quantification methods, and data analysis strategies, all for determining 8-Methoxychromane-3-carbaldehyde's solubility across a range of solvents. I also plan to create a visual Graphviz diagram to map the experimental workflow, as a final step before compilation and review.

Technical Guide: Initial In-Vitro Cytotoxicity Assessment of 8-Methoxychromane-3-carbaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6]

This technical guide outlines the rigorous protocol for the initial in-vitro cytotoxicity assessment of 8-Methoxychromane-3-carbaldehyde . As a derivative of the chromane (benzodihydropyran) scaffold, this molecule possesses two distinct pharmacophoric features: the lipophilic chromane ring and the reactive C3-formyl group (aldehyde).

While chromane derivatives are frequently explored for antitubercular, antioxidant, and anticancer properties, the presence of the 3-carbaldehyde moiety introduces specific electrophilic reactivity (e.g., Schiff base formation). Therefore, the initial assessment must distinguish between non-specific toxicity (due to aldehyde reactivity) and specific pharmacological potency.

Key Objectives:

-

Establish Solubility Limits: Determine the maximum non-toxic concentration of the vehicle (DMSO).

-

Quantify Metabolic Inhibition: Determine IC50 values using tetrazolium-based assays.

-

Differentiate Cell Death Mechanisms: Distinguish between apoptosis (programmed) and necrosis (membrane rupture).

Experimental Design & Workflow

The assessment follows a tiered approach, compliant with ISO 10993-5 standards for biological evaluation.

Workflow Visualization

Figure 1: Tiered experimental workflow for evaluating chromane-3-carbaldehyde derivatives.

Phase 1: Compound Preparation & Stability

The aldehyde group at position 3 is susceptible to oxidation to the corresponding carboxylic acid if stored improperly.

Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered.

-

Concentration: Prepare a 100 mM master stock.

-

Storage: Aliquot into amber glass vials (aldehyde sensitivity to light/UV) and store at -20°C under argon gas to prevent oxidation.

Vehicle Tolerance

-

Constraint: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) . Higher concentrations can induce solvent cytotoxicity, masking the compound's true effect.

-

Validation: Run a "Vehicle Control" (0.1% DMSO + Media) alongside "Media Only" controls. There should be no statistical difference in viability (

).

Phase 2: Metabolic Activity Screen (MTT Assay)

The MTT assay is the industry standard for high-throughput screening. It relies on the reduction of tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.[1]

Cell Line Selection

To determine the Selectivity Index (SI) , you must test against both a target cancer line and a normal control.

-

Target (Cancer): MCF-7 (Breast) or HepG2 (Liver) — Chromanes often target these tissues.

-

Control (Normal): HUVEC (Endothelial) or HEK293 (Kidney).

Protocol Steps

-

Seeding: Seed cells at

to-

Critical: Fill outer wells with PBS (not cells) to prevent "edge effect" evaporation.

-

-

Adhesion: Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment:

-

Dilute 8-Methoxychromane-3-carbaldehyde in media to final concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM.

-

Ensure final DMSO is constant (0.1%) across all wells.

-

Incubate for 48 hours .

-

-

Assay:

-

Read: Measure absorbance at 570 nm (reference 630 nm).

Mechanistic Visualization (MTT)

Figure 2: Enzymatic principle of the MTT assay. Non-viable cells lack the reductase activity to generate the signal.

Phase 3: Membrane Integrity (LDH Release)

The MTT assay measures metabolic depression, which can be cytostatic (growth arrest) rather than cytotoxic (killing). The Lactate Dehydrogenase (LDH) assay confirms cell death by detecting enzyme leakage through ruptured membranes.

Rationale

-

Apoptosis: Membrane remains intact initially (Low LDH, Low MTT).

-

Necrosis: Membrane ruptures immediately (High LDH, Low MTT).

-

Cytostasis: Membrane intact, metabolism slows (Low LDH, Moderate MTT).

Protocol Summary

-

Collect 50 µL of supernatant from the treated wells (from Phase 2).

-

Transfer to a new plate.

-

Add LDH reaction mix (Tetrazolium + Diaphorase + Lactate).

-

Incubate 30 mins in dark.

-

Measure absorbance at 490 nm.

-

Positive Control: Treat cells with 1% Triton X-100 (100% lysis).

Phase 4: Mechanistic Insight (ROS & Apoptosis)

Chromane derivatives often act as antioxidants or pro-oxidants depending on the dose. The 8-methoxy group specifically modulates redox potential.

DCFH-DA Assay (Oxidative Stress)

To determine if the aldehyde induces Reactive Oxygen Species (ROS):

-

Stain cells with DCFH-DA (10 µM) for 30 mins.

-

Treat with IC50 concentration of the compound.[4]

-

Measure fluorescence (Ex/Em: 485/535 nm) after 1, 3, and 6 hours.

-

Interpretation: A spike in fluorescence indicates ROS-mediated toxicity.

Data Presentation & Analysis

Quantitative Output Table

Summarize your findings in the following format for the final report:

| Parameter | Formula/Method | Threshold for Potency |

| IC50 | Non-linear regression (Sigmoidal dose-response) | |

| Selectivity Index (SI) | ||

| Viability % | N/A |

Statistical Validation

-

Replicates: Minimum

biological replicates. -

Test: One-way ANOVA followed by Dunnett’s post-hoc test.

-

Significance: Data is valid only if

compared to vehicle control.

References

-

ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[5] International Organization for Standardization.[6]

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

- Costa, M., et al. (2021).Chromane derivatives as promising scaffolds for drug discovery. European Journal of Medicinal Chemistry. (Contextual grounding on chromane pharmacophores).

-

Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.[7][8][9] Arkivoc, 2020(v), 148-160.[7] (Demonstrates synthesis and testing of related 3-formylchromane intermediates).

-

BenchChem. A Comparative Guide to the Cytotoxicity of 8-Hydroxyquinoline-2-carbaldehyde and Its Derivatives. (Reference for aldehyde cytotoxicity workflows).

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. bds.berkeley.edu [bds.berkeley.edu]

- 3. clyte.tech [clyte.tech]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 8-Methoxychromane-3-carbaldehyde: A Detailed Application Note and Protocol

Abstract

This comprehensive guide details the synthesis of 8-Methoxychromane-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus of this document is the practical and efficient one-pot synthesis from readily available 2-hydroxy-3-methoxy-benzaldehyde and acrolein. This application note provides a detailed experimental protocol, an in-depth discussion of the reaction mechanism, the critical role of reagents, and expected analytical data for product characterization. The content is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both a robust protocol and the scientific rationale behind the experimental design.

Introduction and Significance

Chromane and its derivatives are privileged scaffolds found in a wide array of natural products and pharmacologically active compounds. Their unique three-dimensional structure and inherent biological activities, including antioxidant, anti-inflammatory, and anticancer properties, make them attractive targets in synthetic and medicinal chemistry. 8-Methoxychromane-3-carbaldehyde, in particular, serves as a versatile intermediate for the elaboration of more complex molecular architectures due to the presence of a reactive aldehyde functionality.

The synthetic route presented herein is a reliable and scalable method that proceeds via a base-catalyzed tandem reaction. This approach offers high atom economy and operational simplicity, making it a preferred method for accessing this class of compounds.

Reaction Mechanism and Scientific Rationale

The synthesis of 8-Methoxychromane-3-carbaldehyde from 2-hydroxy-3-methoxy-benzaldehyde and acrolein is a fascinating example of a tandem reaction, which involves multiple bond-forming events in a single synthetic operation. The reaction is believed to proceed through an initial oxo-Michael addition followed by an intramolecular aldol-type condensation[1][2].

The Role of Potassium Carbonate: Potassium carbonate (K₂CO₃) is a mild and effective base for this transformation. Its primary role is to deprotonate the phenolic hydroxyl group of 2-hydroxy-3-methoxy-benzaldehyde, generating a phenoxide ion. This phenoxide is a soft nucleophile that readily participates in a conjugate addition to the electron-deficient β-carbon of acrolein (an α,β-unsaturated aldehyde)[3][4]. The use of a mild base like potassium carbonate is crucial to prevent undesired side reactions such as the self-condensation of acrolein.

The reaction sequence can be visualized as follows:

-

Deprotonation: The phenolic proton of 2-hydroxy-3-methoxy-benzaldehyde is abstracted by potassium carbonate.

-

Oxo-Michael Addition: The resulting phenoxide attacks the β-carbon of acrolein.

-

Intramolecular Aldol-Type Condensation: The enolate formed in the previous step then attacks the aldehyde carbonyl group of the starting material intramolecularly.

-

Dehydration: The resulting aldol adduct readily dehydrates to form the stable chromene ring system.

An alternative, though less likely in this specific case, pathway for the formation of chromene derivatives from salicylaldehydes and α,β-unsaturated compounds is the Baylis-Hillman reaction, which is typically catalyzed by a nucleophilic tertiary amine like DABCO[5][6][7][8].

Experimental Workflow Diagram

Figure 1: A schematic representation of the experimental workflow for the synthesis of 8-Methoxychromane-3-carbaldehyde.

Detailed Experimental Protocol

4.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-hydroxy-3-methoxy-benzaldehyde | C₈H₈O₃ | 152.15 | 10 | 1.52 g |

| Acrolein | C₃H₄O | 56.06 | 15 | 840 mg (1.05 mL) |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 10 | 1.4 g |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | 20 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 90 mL (3 x 30 mL) |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | - | As needed |

| Iced Water | H₂O | 18.02 | - | 40 mL |

4.2. Equipment

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (100 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Flash chromatography setup (silica gel)

4.3. Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-hydroxy-3-methoxy-benzaldehyde (1.52 g, 10 mmol) and anhydrous potassium carbonate (1.4 g, 10 mmol).

-

Solvent and Reagent Addition: Add 20 mL of anhydrous 1,4-dioxane to the flask, followed by the addition of acrolein (840 mg, 15 mmol) at room temperature.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain the reflux with stirring for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After 8 hours, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 40 mL of iced water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash chromatography on silica gel to yield the pure 8-Methoxychromane-3-carbaldehyde. A typical yield for this reaction is approximately 82%.

Characterization of 8-Methoxychromane-3-carbaldehyde

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehyde proton (~9.5-10.0 ppm), aromatic protons, methoxy group protons (~3.8 ppm), and protons of the chromane ring system. |

| ¹³C NMR | A signal for the aldehyde carbonyl carbon (~190-200 ppm), signals for the aromatic carbons, the methoxy carbon (~56 ppm), and carbons of the chromane ring. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), and characteristic absorptions for C-H and C-O bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (190.20 g/mol ). |

Safety Precautions

-

2-hydroxy-3-methoxy-benzaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses[9][10].

-

Acrolein: Highly flammable, toxic, and a severe irritant to the eyes, skin, and respiratory system. All manipulations involving acrolein must be performed in a well-ventilated fume hood. Wear appropriate PPE, including butyl rubber gloves, a lab coat, and chemical splash goggles[11][12].

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a fume hood.

-

Potassium Carbonate: Can cause skin and eye irritation. Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 8-Methoxychromane-3-carbaldehyde. The use of inexpensive and readily available starting materials and reagents makes this a practical approach for laboratory-scale synthesis. The detailed mechanistic explanation and characterization data serve as a valuable resource for researchers in organic and medicinal chemistry.

References

-

Baylis-Hillman Reaction. (n.d.). Retrieved from [Link]

- Apollo Scientific. (2022, September 16).

- Bio-Connect. (2013, September 9).

- Yale Environmental Health & Safety. (n.d.).

-

Scribd. (n.d.). Baylis-Hillman Reaction Mechanism Overview. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

-

The Morita-Baylis-Hillman Reaction. (2003, November 19). Retrieved from [Link]

- University of California, Santa Barbara. (n.d.).

- Apollo Scientific. (2023, July 6).

-

ResearchGate. (n.d.). 1H NMR and 13C NMR data and HMBC correlations of compounds 3 and 8 a. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Baylis–Hillman reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The synthesis of chromenes, chromanes, coumarins and related heterocycles via tandem reactions of salicylic aldehydes or salicylic imines with α,β-unsaturated compounds. Retrieved from [Link]

-

Beilstein Journals. (2012, December 12). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]

- ResearchGate. (2025, October 18).

- ResearchGate. (2025, August 6). The Synthesis of Chromenes, Chromans, Coumarins and Related Heterocycles via Tandem Reactions of Salicylic Aldehydes or Salicylic Imines with ??,??

- PubMed. (2009, August 7). Reactivity of allenylphosphonates toward salicylaldehydes and activated phenols: facile synthesis of chromenes and substituted butadienes.

- French-Ukrainian Journal of Chemistry. (n.d.).

Sources

- 1. The synthesis of chromenes, chromanes, coumarins and related heterocycles via tandem reactions of salicylic aldehydes or salicylic imines with α,β-unsaturated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. fujc.pp.ua [fujc.pp.ua]

- 5. Baylis-Hillman Reaction (Chapter 12) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. scribd.com [scribd.com]

- 7. Baylis-Hillman Reaction [organic-chemistry.org]

- 8. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. bio.vu.nl [bio.vu.nl]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. enhs.uark.edu [enhs.uark.edu]

Application Notes & Protocols: Development of Biochemical Assays Using 8-Methoxychromane-3-carbaldehyde

Introduction: The Chromene Scaffold and its Therapeutic Potential

The chromene ring system is a privileged heterocyclic scaffold frequently found in natural products and synthetic molecules with significant biological activities.[1][2] Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] A particularly noteworthy application of chromene-based compounds is in the field of neuroscience, where they have been investigated as potent inhibitors of monoamine oxidases (MAOs).[2][4]

8-Methoxychromane-3-carbaldehyde belongs to this promising class of molecules. Its structure combines the core chromene framework with a reactive aldehyde group. The aldehyde moiety presents a unique opportunity for covalent or non-covalent interactions with biological targets, making it an intriguing candidate for drug discovery and development.[5][6][7] This guide provides a comprehensive framework for developing a robust biochemical assay to characterize the inhibitory activity of 8-Methoxychromane-3-carbaldehyde against monoamine oxidase, a key enzyme in neurobiology.

Section 1: Scientific Rationale for Targeting Monoamine Oxidases (MAOs)

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane.[4][8] They are critical for the homeostasis of neurotransmitters in the central nervous system by catalyzing the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine.[8] In mammals, two isoforms exist: MAO-A and MAO-B.

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.

-

MAO-B: Primarily metabolizes phenylethylamine and dopamine and is a key target for drugs used to treat Parkinson's disease and other neurodegenerative disorders.[4]

Dysregulation of MAO activity is implicated in a host of neurological and psychiatric conditions, including depression and Alzheimer's disease.[4][9] Consequently, the development of selective MAO inhibitors is a cornerstone of neuropharmacology. The chromene scaffold has shown potential for MAO inhibition, making 8-Methoxychromane-3-carbaldehyde a logical candidate for screening and characterization.

Section 2: Principle of the Fluorometric MAO Activity Assay

To evaluate the inhibitory potential of 8-Methoxychromane-3-carbaldehyde, a continuous, enzyme-coupled fluorometric assay is employed. This method is highly sensitive, suitable for high-throughput screening, and provides real-time kinetic data.[10][11]

The assay principle is based on the following cascade of reactions:

-

MAO-Catalyzed Oxidation: The MAO enzyme (either MAO-A or MAO-B) oxidizes a substrate, such as p-tyramine, producing an aldehyde, an amine, and hydrogen peroxide (H₂O₂).[11]

-

Fluorogenic Detection: The generated H₂O₂ is used in a secondary reaction catalyzed by horseradish peroxidase (HRP). HRP uses H₂O₂ to oxidize a non-fluorescent probe (e.g., Amplex® Red or similar reagents) into a highly fluorescent product (e.g., resorufin).[12]

-

Inhibition Measurement: The rate of fluorescence increase is directly proportional to the MAO activity.[10] When an inhibitor like 8-Methoxychromane-3-carbaldehyde is present, it reduces the rate of H₂O₂ production, leading to a decreased rate of fluorescence generation. The potency of the inhibitor is quantified by determining its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity.

Caption: Mechanism of the coupled fluorometric assay for MAO inhibition.

Section 3: Detailed Protocol for IC₅₀ Determination

This protocol outlines the procedure for determining the IC₅₀ of 8-Methoxychromane-3-carbaldehyde against human recombinant MAO-A in a 96-well plate format.

3.1 Materials and Reagents

-

Enzyme: Human recombinant MAO-A (e.g., from a commercial supplier)

-

Substrate: p-Tyramine hydrochloride

-

Detection Reagent: A commercial H₂O₂-detecting fluorogenic probe kit (containing the probe and HRP)

-

Test Compound: 8-Methoxychromane-3-carbaldehyde

-

Positive Control Inhibitor: Clorgyline (for MAO-A)

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

-

Solvent: DMSO (for dissolving compounds)

-

Hardware: Black, flat-bottom 96-well microplate; multi-channel pipette; fluorescence plate reader (Excitation ~530-560 nm, Emission ~585-595 nm).

3.2 Preparation of Solutions

-

Assay Buffer: Prepare 100 mM Potassium Phosphate buffer and adjust the pH to 7.4.

-

MAO-A Working Solution: Dilute the MAO-A enzyme stock in Assay Buffer to a final concentration that yields a robust linear signal over 30-60 minutes (e.g., 5-10 µg/mL, requires optimization).

-

Test Compound Stock (10 mM): Dissolve 8-Methoxychromane-3-carbaldehyde in 100% DMSO.

-

Compound Dilutions: Perform a serial dilution of the 10 mM stock in DMSO to create a range of concentrations (e.g., 10 mM to 100 nM). Then, create intermediate dilutions in Assay Buffer such that the final DMSO concentration in the well is ≤1%.

-

Clorgyline Control (1 mM): Prepare a 1 mM stock in DMSO.

-

Substrate/Detection Mix: Prepare a 2X working solution in Assay Buffer containing p-tyramine (final concentration 1 mM) and the detection probe/HRP according to the manufacturer's instructions.[10][11] Prepare this fresh and protect from light.

3.3 Assay Procedure

-

Plate Layout: Design the plate map, including wells for vehicle control (DMSO), positive control (Clorgyline), a range of test compound concentrations, and a "no enzyme" control.

-

Add Inhibitors: Add 50 µL of the diluted test compounds, vehicle control, or positive control inhibitor to the appropriate wells of the 96-well plate.

-

Enzyme Addition & Pre-incubation: Add 50 µL of the MAO-A working solution to all wells except the "no enzyme" control (add 50 µL of Assay Buffer to these).

-

Incubate: Mix gently on a plate shaker and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 100 µL of the 2X Substrate/Detection Mix to all wells to initiate the reaction. The total volume is now 200 µL.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

Section 4: Data Analysis and Interpretation

4.1 Calculation of Reaction Rates

For each well, plot fluorescence units (RFU) versus time (minutes). The slope of the linear portion of this curve represents the reaction rate (V = RFU/min).

4.2 Calculation of Percent Inhibition

Use the calculated rates to determine the percentage of inhibition for each compound concentration using the following formula:

% Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)] * 100

| Concentration (nM) | Rate (RFU/min) | Corrected Rate (V) | % Inhibition |

| No Enzyme | 5 | 0 | - |

| Vehicle (0 nM) | 255 | 250 | 0 |

| 1 | 240 | 235 | 6.0 |

| 10 | 215 | 210 | 16.0 |

| 100 | 140 | 135 | 46.0 |

| 1000 (1 µM) | 60 | 55 | 78.0 |

| 10000 (10 µM) | 15 | 10 | 96.0 |

| Positive Control | 8 | 3 | 98.8 |

| Table 1: Example data for calculating percent inhibition. |

4.3 IC₅₀ Determination

Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.

Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))

Caption: Experimental workflow for IC₅₀ determination.

Section 5: Assay Validation and Trustworthiness

To ensure the integrity of the results, every assay plate must include a set of controls. These act as a self-validating system for the experiment.

-

Vehicle Control (e.g., 1% DMSO): Represents 0% inhibition and establishes the baseline maximum enzyme activity.

-

Positive Control (e.g., Clorgyline): A known, potent inhibitor for the target enzyme. This confirms that the assay system is responsive to inhibition.

-

No Enzyme Control: Contains all reaction components except the MAO enzyme. This measures the background signal and is used for data correction. Any significant signal may indicate reagent instability or contamination.

-

Compound Interference Check: It is prudent to test if 8-Methoxychromane-3-carbaldehyde autofluoresces or interferes with the detection system. This can be done by running the assay without the MAO enzyme but with the highest concentration of the test compound.

Conclusion

This document provides a detailed guide for the development and execution of a fluorometric biochemical assay to characterize 8-Methoxychromane-3-carbaldehyde as a potential monoamine oxidase inhibitor. By following the outlined principles and protocols, researchers can obtain reliable and reproducible data on the compound's inhibitory potency (IC₅₀). This primary screening assay serves as a critical first step, paving the way for more advanced studies such as determining the mechanism of inhibition (e.g., competitive, non-competitive), assessing isoform selectivity (MAO-A vs. MAO-B), and guiding further medicinal chemistry efforts to optimize the chromene scaffold for therapeutic applications.

References

- Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing.

- Sensitive and Selective Ratiometric Fluorescence Probes for Detection of Intracellular Endogenous Monoamine Oxidase A.

- Recent advances of small molecule fluorescent probes for distinguishing monoamine oxidase-A and monoamine oxidase-B in vitro and in vivo.

- Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry (RSC Publishing).

- Fluorescent probes for detecting monoamine oxidase activity and cell imaging. PubMed.

- Aldehyde Reactive Fluorophores and Labels. ChemScene.

- Recent advances in reaction-based fluorescent probes for detecting monoamine oxidases in living systems. PubMed.

- Tunable fluorescent probes for detecting aldehydes in living systems. PMC.

- Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. [No specific source name found].

- Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich.

- Monoamine Oxidase. BioAssay Systems.

- Fluorescein aldehyde [5-FAM aldehyde]. Sigma-Aldrich.

- MAO-Glo(TM) Assay Technical Bulletin #TB345.

- Monoamine Oxidase Assay Kit. Bio-Techne.

- XFD488 aldehyde.

- 8-Methoxy-2H-chromene-3-carbaldehyde. PMC - NIH.

- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [No specific source name found].

- Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum.

- Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. PMC.

- Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. Semantic Scholar.

- Discovery and Biochemical Characterization of a Methanol Dehydrogenase

- The Chromenopyridine Scaffold: A Privileged Pl

Sources

- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. XFD488 aldehyde | AAT Bioquest [aatbio.com]

- 8. Recent advances in reaction-based fluorescent probes for detecting monoamine oxidases in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bioassaysys.com [bioassaysys.com]

- 11. resources.bio-techne.com [resources.bio-techne.com]

- 12. biopioneer.com.tw [biopioneer.com.tw]

Proper handling, storage, and safety precautions for solid 8-Methoxychromane-3-carbaldehyde

Application Note: Proper Handling, Storage, and Safety Precautions for Solid 8-Methoxychromane-3-carbaldehyde

Abstract & Scope

This technical guide outlines the rigorous protocols for the handling, storage, and safety management of 8-Methoxychromane-3-carbaldehyde . As a substituted benzopyran derivative bearing a reactive formyl group, this compound presents specific stability challenges—primarily oxidative degradation and potential hydrolysis. This document is intended for medicinal chemists and pharmaceutical researchers requiring high-integrity maintenance of the compound's purity for downstream applications such as reductive aminations, Wittig reactions, or heterocycle formation.

Critical Distinction: Researchers must verify the saturation state of the pyran ring. This guide specifically addresses the Chromane (saturated C2-C3 bond) derivative, though protocols apply equally to the Chromene (unsaturated) analog.

Physicochemical Profile & Stability

The stability of 8-Methoxychromane-3-carbaldehyde is dictated by the electrophilic nature of the aldehyde and the electron-donating methoxy group, which can influence ring reactivity.

| Property | Description / Value | Critical Note |

| Physical State | Solid (Crystalline powder) | Hygroscopic potential; particle size affects dissolution rate. |

| Molecular Formula | C₁₁H₁₂O₃ | Distinct from Chromene (C₁₁H₁₀O₃). |

| Solubility | DMSO, DCM, Chloroform, Ethyl Acetate | Low water solubility. Avoid aqueous buffers for stock solutions. |

| Reactivity | High (Aldehyde functionality) | Prone to air-oxidation (forming 8-methoxychromane-3-carboxylic acid). |

| Light Sensitivity | Moderate | UV exposure may catalyze radical oxidation or ring-opening. |

| Hygroscopicity | Low to Moderate | Moisture can promote hydrate formation or hemiacetalization. |

Hazard Identification & Safety Framework (GHS)

While specific toxicological data for this exact intermediate may be limited, Universal Precautions for reactive organic aldehydes must be applied.

GHS Classification (Predicted/Analog-Based):

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction (Aldehyde sensitization risk).

Engineering Controls:

-

Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Secondary: Local Exhaust Ventilation (LEV) for weighing operations.

-

Containment: All solid transfers should occur over a spill tray.

Storage & Stability Protocol

To maintain purity >98% over extended periods, strict environmental control is required. The primary degradation pathway is the aerobic oxidation of the aldehyde to the corresponding carboxylic acid.

Storage Logic Tree

Figure 1: Decision logic for storage conditions based on usage timeline to prevent oxidative degradation.

Detailed Storage Rules:

-

Temperature: Store at -20°C for long-term stability. Short-term storage (days) at 4°C is acceptable.

-

Atmosphere: Headspace must be purged with Argon or Nitrogen after every use. Aldehydes are "oxygen scavengers" over time.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene or plastics that may leach plasticizers in the presence of organic vapors.

Handling & Weighing Protocol

This protocol minimizes user exposure and compound degradation.

Required PPE: Nitrile gloves (double-gloving recommended), safety goggles, lab coat, and particulate respirator (N95/P2) if working outside a hood (not recommended).

Step-by-Step Workflow:

-

Equilibration:

-

Remove the vial from the freezer (-20°C).

-

CRITICAL: Allow the closed vial to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces condensation, leading to hydrate formation.

-

-

Weighing (Inert Technique):

-

Place the analytical balance inside the fume hood or use a draft shield.

-

Flush the stock vial with a gentle stream of Nitrogen/Argon before closing.

-

Use an anti-static weighing boat.

-

-

Solubilization:

-

Preferred Solvent: Anhydrous DMSO or Dichloromethane (DCM).

-

Avoid: Alcohols (methanol/ethanol) for long-term stock solutions, as they can form hemiacetals with the aldehyde group over time.

-

Concentration: Prepare fresh. If a stock is needed, make a high concentration (e.g., 100 mM) in DMSO and store aliquots at -20°C.

-

Safety & Handling Logic Diagram

Figure 2: Operational workflow ensuring compound integrity and user safety during handling.

Emergency Response & Disposal

Spill Management:

-

Evacuate: If a large amount (>5g) is spilled and dust is visible, evacuate the immediate area.

-

Neutralization: Solid spills should be swept gently (avoiding dust) into a container. Residue can be wiped with a mild reducing agent (e.g., aqueous sodium bisulfite) to quench the aldehyde, followed by soap and water.

-

Waste: Dispose of as Hazardous Organic Waste . Do not pour down the drain.

First Aid:

-

Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3][4] Remove contact lenses.[1][2] Seek medical attention (aldehyde irritation can be delayed).

-

Skin Contact: Wash with soap and water.[1][2][3] If redness persists (sensitization), consult a physician.

References

-

PubChem. (2023).[5] Compound Summary: Chromene-3-carbaldehyde derivatives. National Library of Medicine. Retrieved from [Link]

-

Rocha, D. H. A., et al. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Strategies to improve the yield of 8-Methoxychromane-3-carbaldehyde synthesis

Welcome to the dedicated technical support guide for the synthesis of 8-Methoxychromane-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable heterocyclic intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to anticipate challenges, troubleshoot effectively, and ultimately improve your synthetic yield and purity.

This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section for foundational knowledge and a detailed Troubleshooting Guide to address specific experimental issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of 8-Methoxychromane-3-carbaldehyde.

Q1: What is the most common and reliable method for synthesizing 8-Methoxychromane-3-carbaldehyde?

The most widely employed and robust method is the Vilsmeier-Haack formylation of the corresponding 8-methoxychromane. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] The reaction is favored due to its use of readily available and cost-effective reagents, as well as its generally high regioselectivity for electron-rich aromatic and heterocyclic systems.[3]

Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction in this context?

Certainly. The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF, a mild nucleophile, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of the dichlorophosphate anion to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich chromane ring, activated by the oxygen atom of the pyran ring and the methoxy group, acts as a nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent. The aromaticity is then restored, leading to an iminium salt intermediate.

-

Hydrolysis: During aqueous workup, this iminium salt is readily hydrolyzed to yield the final aldehyde product, 8-Methoxychromane-3-carbaldehyde.

The Vilsmeier reagent is a weaker electrophile compared to those used in Friedel-Crafts acylations, which is why this reaction is particularly effective for activated systems like chromanes.[4]

Sources

Identification and minimization of side reactions in 8-Methoxychromane-3-carbaldehyde synthesis

[1]

Core Synthesis Strategy

The synthesis of 8-Methoxychromane-3-carbaldehyde typically proceeds via a two-stage workflow.[1] Direct formylation of the saturated chroman ring is chemically unfeasible due to the directing effects of the aromatic ring (which favors C6/C8 formylation). Therefore, the standard protocol involves the construction of the chromene scaffold followed by chemoselective reduction.

-

Stage 1: Cyclization of o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) with acrolein to form 8-Methoxy-2H-chromene-3-carbaldehyde .[1]

-

Stage 2: Chemoselective conjugate reduction of the C2=C3 olefin to yield 8-Methoxychromane-3-carbaldehyde .[1]

Part 1: Critical Side Reactions & Mitigation

The following table details the specific side reactions encountered at each stage, their mechanistic origins, and protocol adjustments to minimize them.

Stage 1: Chromene Ring Formation

Reagents: o-Vanillin, Acrolein, K₂CO₃ (or DBU), 1,4-Dioxane/Toluene.[1]

| Side Reaction | Impurity Identity | Mechanistic Cause | Mitigation Strategy |

| Acrolein Polymerization | Polyacrolein (gummy white solid) | Anionic polymerization of acrolein initiated by base/heat.[1] | • Use stabilized acrolein (hydroquinone inhibited).[1]• Add acrolein slowly (dropwise) to the refluxing mixture.• Use a phase-transfer catalyst (e.g., TBAB) to lower thermal requirements.[1] |

| Aldol Condensation | Dimerized Chromene species | Self-condensation of the product aldehyde (enolizable) with starting material.[1] | • Maintain stoichiometric control (slight excess of acrolein, not aldehyde).• Stop reaction immediately upon consumption of o-Vanillin (monitor via TLC/HPLC). |

| Ring Opening (Hydrolysis) | 2-Hydroxy-3-methoxy-cinnamaldehyde derivatives | Attack of water on the C2 position of the chromene ring (hemiacetal equilibrium).[1] | • Use anhydrous solvents (dry 1,4-dioxane).[1]• Avoid acidic workups; chromenes are acid-sensitive enol ethers.[1] |

Stage 2: Chemoselective Reduction

Reagents: H₂/Pd-C, Hantzsch Ester/Catalyst, or NaBH₄/NiCl₂.[1] Challenge: Reducing the C=C bond without reducing the Formyl (-CHO) group.

| Side Reaction | Impurity Identity | Mechanistic Cause | Mitigation Strategy |

| Over-Reduction (1,2-Reduction) | 8-Methoxychromane-3-methanol (Saturated Alcohol) | Non-selective hydride attack on the aldehyde carbonyl.[1] | • Avoid NaBH₄ unless used with specific modifiers (e.g., CeCl₃).[1]• Preferred Method: Transfer hydrogenation using Hantzsch Ester and an organocatalyst (e.g., Proline derivatives) for exclusive 1,4-selectivity.[1]• If using H₂/Pd, use a poison (e.g., Quinoline) and stop at 1 equiv.[1] H₂ uptake. |

| Allylic Reduction (1,2-Reduction) | 8-Methoxy-2H-chromene-3-methanol (Allylic Alcohol) | Direct reduction of the carbonyl while leaving the double bond intact (Luche-type).[1] | • Use soft hydride sources (e.g., Stryker’s reagent or Hantzsch ester).[1]• Avoid hard nucleophiles like LiAlH₄. |

| Hydrogenolysis | 2-(3-Hydroxypropyl)-6-methoxyphenol (Ring Open) | Cleavage of the benzylic C-O bond under vigorous hydrogenation conditions.[1] | • Limit H₂ pressure (< 1 atm) and temperature (< 25°C).• Avoid acidic media during hydrogenation. |

Part 2: Troubleshooting & FAQs

Q1: My Stage 1 reaction mixture turned into a solid, insoluble gel. What happened?

Diagnosis: Uncontrolled polymerization of acrolein. Solution:

-

Dilution: Increase solvent volume (0.1 M concentration relative to o-vanillin).

-

Order of Addition: Do not mix acrolein and base directly. Add the base to the phenol first to generate the phenoxide, heat to reflux, and then add acrolein dropwise as a solution in dioxane.

Q2: I see a spot on TLC with a lower Rf than my product during reduction. Is this the alcohol?

Diagnosis: Yes, likely 8-Methoxychromane-3-methanol .[1] Confirmation: Treat a small aliquot with DNP (2,4-dinitrophenylhydrazine).[1] If the spot does not turn orange/red, it lacks the aldehyde carbonyl and is the over-reduced alcohol. Recovery: You can re-oxidize the alcohol back to the aldehyde using IBX or Swern oxidation , provided the chroman ring is stable (avoid acidic oxidants like Jones reagent).

Q3: Why is the yield of the chromane aldehyde low when using NaBH₄?

Explanation: Sodium borohydride is a "hard" nucleophile and prefers 1,2-addition (attacking the carbonyl) over 1,4-addition (attacking the alkene).[1] Recommendation: Switch to Transfer Hydrogenation .

-

Protocol: Dissolve Chromene-3-CHO in DCM.[1] Add 1.1 equiv Hantzsch Ester and 10 mol% L-Proline .[1] Stir at RT. This method mechanistically favors conjugate reduction via an iminium intermediate, preserving the aldehyde.

Q4: Can I use Vilsmeier-Haack on 8-methoxychroman directly?

Answer: No. Vilsmeier formylation is an electrophilic aromatic substitution.[1] In 8-methoxychroman, the directing groups (Ether O at pos 1, Methoxy at pos 8) direct the formyl group to Position 6 (para to ether) or Position 5 (para to methoxy).[1] You will isolate 8-methoxy-6-formylchroman , not the 3-carbaldehyde.[1]

Part 3: Reaction Pathway Visualization

The following diagram illustrates the synthesis pathway and the divergence points for major side reactions.

Caption: Synthetic workflow for 8-Methoxychromane-3-carbaldehyde highlighting critical divergence points for polymerization and over-reduction.

Part 4: Validated Experimental Protocol (Selective Reduction)

Method: Hantzsch Ester Mediated Conjugate Reduction This method is selected for its high chemoselectivity, avoiding the formation of alcohol impurities common with catalytic hydrogenation.[1]

-

Preparation : In a round-bottom flask, dissolve 8-Methoxy-2H-chromene-3-carbaldehyde (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M].

-

Reagent Addition : Add Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester) (1.2 equiv) and L-Proline (20 mol%).

-

Reaction : Stir the yellow solution at 25°C for 12–24 hours. Monitor by TLC (Target Rf is typically similar to starting material but stains differently; use NMR for confirmation).

-

Workup : Filter the mixture through a short pad of silica gel to remove the pyridine byproduct and catalyst. Rinse with DCM.

-

Purification : Concentrate the filtrate. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).[1]

Checkpoint : The disappearance of the olefinic proton signal (~7.2 ppm, s) and the retention of the aldehyde proton (~9.6 ppm, d) in ^1H NMR confirms success.[1]

References

-

Synthesis of Chromene-3-carbaldehydes

-

Conjugate Reduction Methodology

-

General Chromene Synthesis via Vilsmeier/Cyclization

-

Hantzsch Ester Reduction Mechanism

Investigating the stability of 8-Methoxychromane-3-carbaldehyde in different solution conditions

Executive Summary & Molecule Profile

Molecule: 8-Methoxychromane-3-carbaldehyde Functional Vulnerabilities:

-

Aldehyde Group (C3-CHO): Highly susceptible to nucleophilic attack (solvolysis), oxidation, and condensation.

-

Chiral Center (C3): The C3 position is alpha to the carbonyl. In the chromane (saturated) backbone, this proton is acidic (

), making the molecule prone to racemization via enolization in basic or even neutral protic conditions. -

Electron-Rich Ring: The 8-methoxy group activates the aromatic ring, potentially increasing susceptibility to electrophilic aromatic substitution or oxidative degradation under harsh stress.

This guide addresses the specific instability modes you will encounter during solution-state analysis and storage.

Troubleshooting Guides & FAQs

Category A: HPLC/LC-MS Analysis Artifacts

Q1: Why does my 8-Methoxychromane-3-carbaldehyde peak appear split or broad when dissolved in Methanol (MeOH)?

Diagnosis: Hemiacetal Formation. Aldehydes react reversibly with primary alcohols (methanol, ethanol) to form hemiacetals. In HPLC, if the interconversion rate between the free aldehyde and the hemiacetal is comparable to the chromatographic timescale, you will observe peak broadening, tailing, or splitting (the "saddle effect").

Mechanistic Insight:

Corrective Action:

-

Immediate Fix: Switch the diluent to Acetonitrile (ACN) or Tetrahydrofuran (THF) (aprotic solvents).

-

Protocol Adjustment: If MeOH is required for solubility, cool the autosampler to 4°C (slows reaction) or adjust the mobile phase pH to slightly acidic (pH 3.0) to push the equilibrium rapidly towards one species, though ACN is preferred.

Q2: I observe a new impurity peak (RRT ~0.95) that increases over time in the autosampler. MS shows [M+16].

Diagnosis: Air Oxidation to Carboxylic Acid. The aldehyde group is oxidizing to 8-methoxychromane-3-carboxylic acid . This is the most common degradation pathway in non-degassed solutions exposed to air.

Corrective Action:

-

Storage: Store solid material under Argon/Nitrogen at -20°C.

-

Solution Prep: Sparge all buffers and solvents with helium or nitrogen for 10 minutes prior to use.

-

Additives: For non-MS sensitive assays, add an antioxidant like BHT (Butylated hydroxytoluene) at 0.05% w/v to the diluent.

Category B: Solution Stability & Reactivity

Q3: The enantiomeric excess (ee) of my sample dropped from 98% to 80% after 24 hours in phosphate buffer (pH 7.4). Why?

Diagnosis: Base-Catalyzed Racemization. The C3 proton is acidic. Even mild bases (like phosphate dibasic) can deprotonate C3 to form an achiral enol intermediate. When the proton returns, it does so from either face, leading to racemization.

Mechanistic Insight:

Corrective Action:

-

pH Limit: Avoid pH > 6.5. Work in pH 2.5 – 4.5 (e.g., Ammonium Acetate pH 4.0 or Formic Acid 0.1%).

-

Buffer Choice: Avoid phosphate buffers if possible; they are known to catalyze proton exchange more efficiently than carboxylate buffers.

Q4: My sample turned yellow and precipitated in a basic stress test (0.1 N NaOH).

Diagnosis: Aldol Condensation / Polymerization.

In strong base, the enolate of one aldehyde molecule attacks the carbonyl of another, forming a dimer (aldol adduct) which then dehydrates to an

Corrective Action:

-

Limit Stress: 8-Methoxychromane-3-carbaldehyde is base-intolerant . Do not use NaOH for dissolution.

-

Quenching: If running a base-catalyzed reaction, quench immediately with cold dilute HCl or Ammonium Chloride solution.

Visualizing Stability Pathways

The following diagram maps the degradation pathways based on solution conditions. Use this to predict impurity profiles.

Figure 1: Degradation pathways of 8-Methoxychromane-3-carbaldehyde under various solution conditions.

Experimental Protocols

Protocol A: Solvent Compatibility Screen

Objective: Determine the optimal diluent for analytical stock preparation.

-

Preparation: Weigh 5 mg of 8-Methoxychromane-3-carbaldehyde into four amber HPLC vials.

-

Solvation: Add 1.0 mL of the following solvents respectively:

-

Vial A: Acetonitrile (ACN)

-

Vial B: Methanol (MeOH)

-

Vial C: DMSO

-

Vial D: 50:50 ACN:Water (pH 3.0, Formic acid)

-

-

Incubation: Store at Room Temperature (25°C) for 4 hours.

-

Analysis: Inject immediately onto HPLC (C18 Column, Gradient ACN/Water + 0.1% Formic Acid).

-

Pass Criteria:

-

Purity > 99.0%.[1]

-

Single sharp peak (Symmetry factor 0.8 – 1.2).

-

Note: Vial B (MeOH) is expected to fail due to peak broadening.

-

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify degradation products for method validation.

| Stress Condition | Reagent / Condition | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl | 4 hrs @ 60°C | Minor degradation (Ether cleavage possible). |

| Base Hydrolysis | 0.1 N NaOH | 5 min @ RT | Rapid Degradation. Polymerization/Aldol. |

| Oxidation | 3% H₂O₂ | 1 hr @ RT | Conversion to Carboxylic Acid. |

| Thermal | 60°C (Solid State) | 24 hrs | Stable (unless trace metal present). |

| Photolytic | UV / Vis Light | 24 hrs | Radical degradation (Protect with amber glass). |

Summary of Stability Data

| Parameter | Stability Status | Recommendation |

| pH Range | pH 2.0 – 6.0 | Most Stable. Avoid neutral/basic conditions to prevent racemization. |

| Solvent | Aprotic (ACN, DMSO) | Avoid primary alcohols (MeOH, EtOH) for analytical standards. |

| Temperature | < 4°C | Store stock solutions in fridge/freezer. |

| Atmosphere | Inert (N₂/Ar) | Highly sensitive to autoxidation. |

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-chiral aldehydes). Link -

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of acetal formation and aldol condensation). Link

-

Zhong, Q., et al. (2013).[2] "Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde." Pharmaceutical Development and Technology, 18(4), 877-882.[2] (Highlighting reactivity of trace aldehydes/impurities in MeOH). Link

-

Ishikawa, T. (2015). "Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde." Arkivoc, 2015(vi), 288-361.[3] (Review of chemically similar chromone-3-carbaldehyde reactivity). Link

Sources

- 1. C -Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02122J [pubs.rsc.org]

- 2. Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Support Guide: Methods for Overcoming Solubility Issues of 8-Methoxychromane-3-carbaldehyde in Aqueous Buffers

Prepared by the Applications Science Team

Welcome to the technical support center for 8-Methoxychromane-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this hydrophobic compound in aqueous experimental systems. As a chromane derivative, 8-Methoxychromane-3-carbaldehyde possesses a chemical structure that inherently limits its solubility in water, a common hurdle for many promising small molecules in research and development.[1]

This document provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you achieve stable and homogenous solutions for your experiments.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered by users.

Q1: My 8-Methoxychromane-3-carbaldehyde precipitated immediately after I diluted my stock solution into buffer. What went wrong?

A: This is the most frequently encountered issue, often referred to as "crashing out." It occurs when a compound is rapidly transferred from a highly favorable organic solvent (like DMSO) to an unfavorable aqueous environment where its solubility is significantly lower.[2] The abrupt change in solvent polarity causes the compound molecules to aggregate and form a solid precipitate.

The primary cause is almost always an improper dilution technique. Adding a small volume of concentrated organic stock into a large volume of buffer without sufficient energy to disperse it quickly creates localized zones of supersaturation, triggering precipitation.[3]

Q2: What is the recommended solvent for preparing a primary stock solution?

A: For poorly aqueous-soluble compounds like 8-Methoxychromane-3-carbaldehyde, a high-purity, water-miscible organic solvent is essential for creating a concentrated primary stock.

-

Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry standard. It is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, including water-insoluble agents.[4] We recommend using anhydrous, high-purity DMSO (≥99.9%) to prepare stock solutions at concentrations of 10-50 mM.

-

Alternatives: If your experimental system is intolerant to DMSO, other solvents like N,N-Dimethylformamide (DMF) or ethanol can be considered, although they may not achieve the same high stock concentrations.

Q3: How should I properly dilute my stock solution into an aqueous buffer to prevent precipitation?

A: The dilution technique is a critical control point. The key is to introduce the DMSO stock into the aqueous buffer in a way that promotes rapid and complete dispersion. Never add the aqueous buffer directly to your small volume of DMSO stock.

The Correct Method: "Fast Dilution"

-

Dispense the final required volume of your experimental aqueous buffer into the final sterile tube.

-

Place the tube on a vortex mixer set to a medium-high speed to create a rapidly stirring solution.

-

While the buffer is actively vortexing, submerge the pipette tip containing the stock solution into the liquid and dispense the stock directly into the vortex.

-

Continue vortexing for an additional 5-10 seconds to ensure homogeneity.

-

Visually inspect the solution against a light and dark background to confirm it is clear and free of any precipitate.[3]

Caption: Recommended workflow for diluting a DMSO stock into an aqueous buffer.

Section 2: In-Depth Troubleshooting & Advanced Solubilization Methods

If proper dilution technique alone is insufficient to maintain solubility at your desired final concentration, the following methods can be employed. This workflow provides a logical progression from simple to more complex formulation strategies.

Caption: Decision workflow for troubleshooting solubility issues.

Method 1: Employing Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small percentages, reduce the overall polarity of the solvent system.[5] This decrease in polarity makes the buffer a more hospitable environment for hydrophobic molecules like 8-Methoxychromane-3-carbaldehyde, thereby increasing its solubility.[6]

Recommended Co-solvents:

-

Ethanol

-

Propylene glycol (PG)

-

Polyethylene glycol 400 (PEG-400)

Experimental Protocol: Co-solvent Screening

-

Prepare your aqueous experimental buffer containing a co-solvent at final concentrations of 1%, 2%, and 5% (v/v).

-

For each co-solvent concentration, prepare three replicates.

-

Using the "Fast Dilution" technique described in Section 1, add the DMSO stock of 8-Methoxychromane-3-carbaldehyde to reach your target concentration.

-

Incubate the solutions under your experimental conditions (e.g., 37°C) for 1 hour.

-

Visually inspect for any signs of precipitation or cloudiness.

-

Important: Always run a vehicle control with your cells or assay system containing the highest concentration of the co-solvent to ensure it does not interfere with your experimental results.

Method 2: Utilizing pH Modification

Scientific Rationale: The solubility of many pharmaceutical compounds is dependent on pH, especially those with ionizable functional groups (weak acids or bases).[3][7] While 8-Methoxychromane-3-carbaldehyde does not have strongly ionizable groups, subtle changes in pH can still influence hydrogen bonding and interactions with buffer components, potentially affecting solubility.[8] A pH screening is a standard step in solubility optimization.

Experimental Protocol: pH Solubility Screen

-

Prepare a series of your primary buffer (e.g., Phosphate or Tris) adjusted to a range of pH values, such as 5.5, 6.5, 7.4, and 8.5.

-

Add an excess amount of solid 8-Methoxychromane-3-carbaldehyde powder to a microcentrifuge tube containing each buffer.

-

Rotate the tubes at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

-

Carefully collect the supernatant and analyze the concentration using a validated analytical method (e.g., HPLC-UV).

-